molecular formula C11H15N3O4 B13467005 5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid

5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid

Cat. No.: B13467005
M. Wt: 253.25 g/mol
InChI Key: DGTFJMJIZWFWIZ-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid is a complex organic compound that features a pyrroloimidazole core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and peptides.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylic acid apart is its specific pyrroloimidazole core structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-d]imidazole-2-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-4-6-7(5-14)13-8(12-6)9(15)16/h4-5H2,1-3H3,(H,12,13)(H,15,16)

InChI Key

DGTFJMJIZWFWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N2)C(=O)O

Origin of Product

United States

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